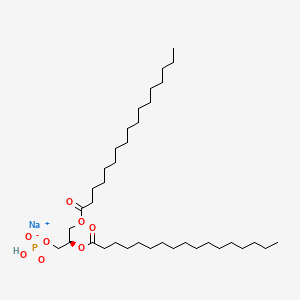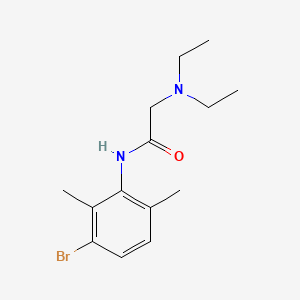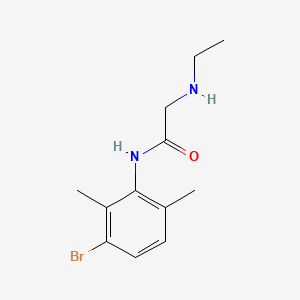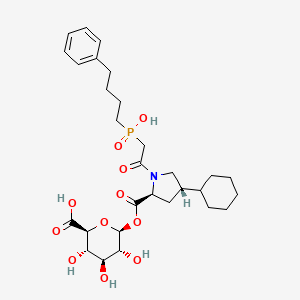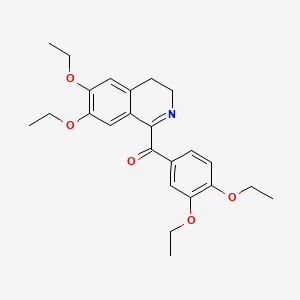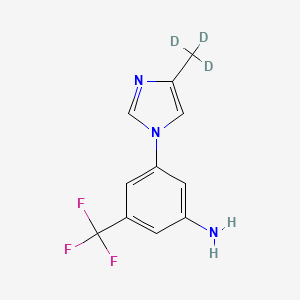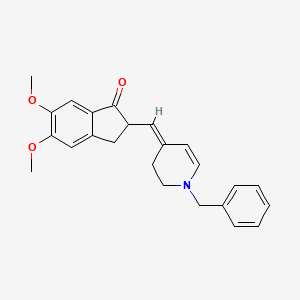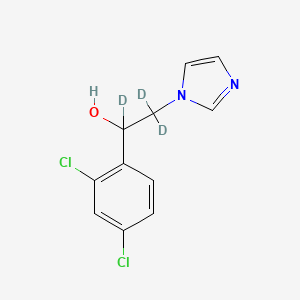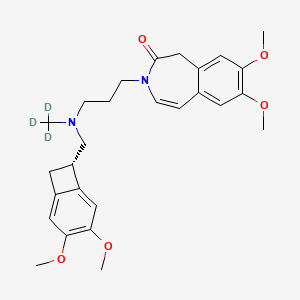
5-Hydroxy Leflunomide-d4 (Metabolite M2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Leflunomide-d4 (Metabolite M2) is a labeled compound of 5-Hydroxy Leflunomide, which is a metabolite of Leflunomide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research. The compound has a molecular formula of C12H5D4F3N2O3 and a molecular weight of 290.23 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Leflunomide. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is tightly controlled to ensure consistency and quality of the final product. Quality assurance measures, such as strict process parameter control and batch testing, are implemented to meet the high standards required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Leflunomide-d4 (Metabolite M2) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Leflunomide-d4 (Metabolite M2) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental research to study the fate of chemicals in the environment
Wirkmechanismus
The mechanism of action of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves its interaction with specific molecular targets and pathways. As a metabolite of Leflunomide, it is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as those found in certain cancers and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy Leflunomide: The non-labeled version of the compound.
Leflunomide: The parent compound from which 5-Hydroxy Leflunomide is derived.
Teriflunomide: Another metabolite of Leflunomide with similar biological activity
Uniqueness
5-Hydroxy Leflunomide-d4 (Metabolite M2) is unique due to its isotopic labeling with deuterium. This labeling allows for more precise tracking and analysis in metabolic studies, providing valuable insights into the compound’s behavior and interactions in biological systems.
Eigenschaften
CAS-Nummer |
1794789-76-6 |
|---|---|
Molekularformel |
C12H9F3N2O3 |
Molekulargewicht |
290.235 |
IUPAC-Name |
5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D |
InChI-Schlüssel |
PDBLFERZFMEGMZ-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO |
Synonyme |
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)
![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)
